Etoposide Phosphate

Solubility Formulation Prodrug

Etoposide phosphate (CAS 117091-64-2) is a phosphate ester prodrug of the established anticancer agent etoposide, developed to overcome the formulation and administration limitations associated with the parent compound's poor aqueous solubility. As a topoisomerase II inhibitor, it induces DNA strand breaks and cell cycle arrest, and is indicated for the treatment of refractory testicular tumors and small cell lung cancer.

Molecular Formula C29H33O16P
Molecular Weight 668.5 g/mol
CAS No. 117091-64-2
Cat. No. B1684456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide Phosphate
CAS117091-64-2
SynonymsBMY 40481-30
BMY-40481
BMY-40481-30
Etophos
Etopofos
Etopophos
etoposide phosphate
Molecular FormulaC29H33O16P
Molecular Weight668.5 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O
InChIInChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1
InChIKeyLIQODXNTTZAGID-OCBXBXKTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etoposide Phosphate CAS 117091-64-2: A Water-Soluble Topoisomerase II Inhibitor Prodrug for Cancer Chemotherapy


Etoposide phosphate (CAS 117091-64-2) is a phosphate ester prodrug of the established anticancer agent etoposide, developed to overcome the formulation and administration limitations associated with the parent compound's poor aqueous solubility [1]. As a topoisomerase II inhibitor, it induces DNA strand breaks and cell cycle arrest, and is indicated for the treatment of refractory testicular tumors and small cell lung cancer [2][3]. Upon intravenous administration, etoposide phosphate is rapidly and extensively converted to the active moiety, etoposide, by endogenous alkaline phosphatases, achieving pharmacokinetic bioequivalence with the parent drug while offering significant practical advantages in clinical handling [4].

Why Etoposide Phosphate is Not Simply an Interchangeable Generic for Etoposide in Procurement


While etoposide phosphate and etoposide yield identical active moieties and demonstrate pharmacokinetic and pharmacodynamic bioequivalence, they are not interchangeable from a logistical, safety, or health-economic standpoint [1]. The parent drug, etoposide, is poorly water-soluble and requires formulation with potentially toxic solubilizers such as polysorbate 80, polyethylene glycol, and ethanol, which are associated with hypersensitivity reactions and metabolic acidosis, especially with high-dose regimens [2]. Etoposide phosphate's water solubility eliminates the need for these excipients and enables a drastically reduced infusion volume and time [3]. This translates directly into quantifiable differences in administration burden, healthcare resource utilization, and overall treatment cost, making a direct generic substitution without considering these operational and pharmacoeconomic factors suboptimal for institutional procurement and patient care pathways [4].

Quantitative Evidence Differentiating Etoposide Phosphate from Etoposide and Teniposide


Aqueous Solubility Advantage of Etoposide Phosphate Over Etoposide

Etoposide phosphate demonstrates dramatically improved aqueous solubility compared to its parent compound, etoposide. This enhanced solubility is the foundational property enabling its clinical and logistical advantages. While etoposide is practically insoluble in water, etoposide phosphate achieves solubility of approximately 100-125 mg/mL in aqueous media, eliminating the need for organic co-solvents and surfactants in its formulation .

Solubility Formulation Prodrug

Clinical Efficacy and Safety Equivalence in SCLC: Randomized Phase II Trial

A randomized Phase II study in 153 patients with small cell lung cancer (SCLC) directly compared cisplatin plus etoposide phosphate versus cisplatin plus etoposide. The major response rate was 61% (95% CI: 55-67%) for etoposide phosphate and 58% (95% CI: 52-64%) for etoposide (P=0.85), demonstrating equivalent antitumor activity. Notably, the incidence of Grade 3/4 leukopenia was numerically lower with etoposide phosphate (63%) compared to etoposide (77%), although this difference did not reach statistical significance (P=0.16) [1][2].

Clinical Trial Efficacy Safety Small Cell Lung Cancer

Pharmacokinetic Bioequivalence in High-Dose Regimens

In a randomized crossover study in 10 lymphoma patients receiving high-dose chemotherapy (3×400 mg/m²), etoposide phosphate was shown to be bioequivalent to etoposide. The point estimate for the ratio of AUC(0-∞) for etoposide derived from the prodrug relative to the parent drug was 102.9% (90% CI within 80-125%) in total plasma, confirming equivalent drug exposure [1]. This validates the use of etoposide phosphate in dose-intensive protocols where precise exposure is critical for both efficacy and toxicity management.

Pharmacokinetics Bioequivalence High-Dose Chemotherapy

Quantified Pharmacoeconomic Advantage Over Etoposide in SCLC Treatment

A pharmacoeconomic analysis based on the Phase II SCLC trial data revealed a cost advantage for etoposide phosphate. From a provider perspective, the average cost per patient for six cycles of treatment was $26,026.70 for etoposide phosphate versus $26,764.48 for etoposide, a direct cost saving of $737.78 per patient [1]. When the time savings from faster administration were factored into the model, the adjusted average treatment cost per patient for the payor was $2,797.29 less for the etoposide phosphate regimen compared to the standard etoposide intravenous formulation, yielding an adjusted saving of $2,897.03 per patient [1].

Pharmacoeconomics Cost-Minimization Healthcare Resource Utilization

Reduced Infusion Volume and Time Compared to Etoposide

Etoposide phosphate's high aqueous solubility allows for administration in a significantly smaller volume and over a shorter time. The prodrug can be reconstituted to concentrations of 10-20 mg/mL and administered as a 5-minute to 3.5-hour infusion, depending on the specific protocol [1]. In contrast, the parent drug etoposide typically requires large volumes of diluent and prolonged infusion times (often 30-60 minutes or more) to prevent precipitation and manage toxicity associated with its formulation [2]. This reduction in chair time directly translates into improved patient throughput and reduced burden on infusion center resources.

Infusion Time Administration Convenience Healthcare Efficiency

Oral Bioavailability of Etoposide Phosphate vs. Oral Etoposide

In a randomized crossover study comparing oral etoposide phosphate (125-175 mg/m²) with oral etoposide in 15 cancer patients, the median AUC(inf) of etoposide was 77.7 mg·h/L (95% CI: 61.3-100.5) after oral etoposide phosphate compared to 62.0 mg·h/L (95% CI: 52.2-76.9) after oral etoposide. This difference of 9.9 mg·h/L was borderline significant (P=0.05) and represents a 25% higher exposure from the prodrug [1]. However, the study concluded this did not translate into a clinically relevant benefit due to persistent high inter-patient variability (CV 42.3% vs 48.4%) [1].

Oral Bioavailability Pharmacokinetics Oral Chemotherapy

Optimal Procurement and Research Applications for Etoposide Phosphate


High-Throughput Clinical Oncology Infusion Centers

In high-volume outpatient infusion centers, the 5-minute administration capability of etoposide phosphate [1] directly addresses the bottleneck of prolonged infusion times. This operational efficiency translates to increased patient throughput, reduced staffing costs per patient, and improved patient satisfaction. Procurement of etoposide phosphate is justified by the pharmacoeconomic savings of approximately $2,897 per patient in adjusted costs, primarily driven by time savings [2]. This scenario directly leverages the evidence of reduced infusion time and associated cost savings.

High-Dose Chemotherapy Protocols and Stem Cell Transplantation

For dose-intensive regimens requiring high doses of etoposide (e.g., 400 mg/m² or higher), etoposide phosphate is the preferred agent. Its water solubility avoids the risks of solvent-related toxicities (hypotension, acidosis) associated with high-dose etoposide formulated with polysorbate 80 and ethanol [3]. Crucially, the pharmacokinetic bioequivalence demonstrated in high-dose settings ensures that the intended systemic exposure is achieved without compromising safety [4]. This makes it the agent of choice for procurement in bone marrow transplant units and centers administering high-dose chemotherapy.

Formulary Decision-Making for Small Cell Lung Cancer (SCLC) Protocols

Institutions treating SCLC should prioritize etoposide phosphate over etoposide on their formularies. The evidence confirms equivalent efficacy (61% vs 58% response rate) and a favorable trend in severe leukopenia (63% vs 77%) [5]. Combined with the established pharmacoeconomic advantage and superior ease of administration [1], etoposide phosphate offers a value-based alternative that optimizes both clinical and operational outcomes. Procurement decisions for this indication are directly supported by head-to-head clinical trial data and cost-minimization analysis.

Preclinical Research Requiring Consistent and Controllable Dosing

In preclinical pharmacology and toxicology studies, etoposide phosphate's high aqueous solubility (≥100 mg/mL) is a critical advantage. It allows for the preparation of stable, concentrated dosing solutions without the need for organic solvents or surfactants that could introduce confounding variables or toxicity. This ensures consistent and accurate delivery of the active moiety in vivo, making it a superior choice over etoposide for studies investigating mechanism of action, combination therapies, or pharmacokinetic/pharmacodynamic relationships.

Technical Documentation Hub

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